molecular formula C12H13NO3S B12758014 Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate CAS No. 86628-23-1

Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate

Cat. No.: B12758014
CAS No.: 86628-23-1
M. Wt: 251.30 g/mol
InChI Key: WZRLKBDLMMMYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazepine ring. The presence of the oxo group and the acetate moiety further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and purity. The use of ionic liquids as reaction media has been explored to improve the efficiency and environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties that can be tailored for specific applications .

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in therapeutic outcomes .

Comparison with Similar Compounds

Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate can be compared with other benzothiazepine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

86628-23-1

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

methyl 2-(5-oxo-3,4-dihydro-2H-1,4-benzothiazepin-2-yl)acetate

InChI

InChI=1S/C12H13NO3S/c1-16-11(14)6-8-7-13-12(15)9-4-2-3-5-10(9)17-8/h2-5,8H,6-7H2,1H3,(H,13,15)

InChI Key

WZRLKBDLMMMYTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNC(=O)C2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.